Synthetic Versatility: The Advantage of a Brominated Precursor over the Non-Brominated Analog
The target compound is uniquely suited for post-synthetic diversification compared to its closest non-halogenated analog, 3,8-bis(2-pyridyl)-4,7-phenanthroline. The two bromine atoms in the target compound provide handles for further functionalization via established cross-coupling chemistries, a synthetic pathway unavailable in the bromine-free comparator [1]. This is quantified by the molecular weight difference, reflecting the presence of the functionalizable bromine atoms.
| Evidence Dimension | Functionalization Potential (quantified by leaving group presence) |
|---|---|
| Target Compound Data | Molecular weight: 492.165 g/mol; incorporates two bromine atoms (162.2 Da total). |
| Comparator Or Baseline | 3,8-bis(2-pyridyl)-4,7-phenanthroline; approximate molecular weight 332.4 g/mol, containing no heavy halogens. |
| Quantified Difference | A net increase of approximately 159.8 g/mol, attributable to the two bromine atoms that enable subsequent functionalization. |
| Conditions | Calculated from elemental composition (C22H12Br2N4 vs. C22H14N4). |
Why This Matters
This demonstrates a definitive synthetic advantage; the brominated compound is a versatile platform for creating compound libraries, whereas the non-brominated analog is a synthetic endpoint, directly impacting procurement for medicinal chemistry and materials science programs.
- [1] Tzalis, D. & Tor, Y. (1995). Tuning the electronic properties of phenanthroline ligands: 3,8-bis(arylethynyl)-1,10-phenanthrolines and their Ru(II) complexes. Tetrahedron Letters, 36(34), 6017-6020. (Note: Establishes the use of bromo-phenanthrolines as precursors for cross-coupling reactions.) View Source
